5-ethyl-1H-1,2,4-triazole-3-thiol
Overview
Description
5-ethyl-1H-1,2,4-triazole-3-thiol: is an organic compound with the molecular formula C4H7N3S and a molecular weight of 129.18 g/mol It belongs to the class of 1,2,4-triazoles, which are heterocyclic compounds containing a five-membered ring with three nitrogen atoms and one sulfur atom
Mechanism of Action
Target of Action
Similar compounds, such as 1h-1,2,4-triazole-3-thiol derivatives, have been shown to interact with cancer cells, suggesting potential anticancer activity .
Mode of Action
It’s known that 1h-1,2,4-triazole-3-thiol, a similar compound, forms luminescent polymers with cadmium (ii) salts and undergoes regioselective s-alkylation to form a series of s-substituted derivatives
Biochemical Pathways
Related compounds have been associated with various pharmacological actions, including anticonvulsant, antifungal, anticancer, anti-inflammatory, and antibacterial effects . This suggests that 5-ethyl-1H-1,2,4-triazole-3-thiol may interact with multiple biochemical pathways.
Result of Action
Related compounds have shown cytotoxicity against human melanoma, triple-negative breast cancer, and pancreatic carcinoma cell lines . This suggests that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
5-ethyl-1H-1,2,4-triazole-3-thiol plays a crucial role in biochemical reactions due to its ability to form stable complexes with metal ions and its reactivity towards various biomolecules. This compound interacts with enzymes, proteins, and other biomolecules through its thiol group, which can form covalent bonds with cysteine residues in proteins. Additionally, this compound has been shown to undergo regioselective S-alkylation, forming a series of S-substituted derivatives . These interactions are essential for its function in biochemical assays and its potential therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, derivatives of 1,2,4-triazole-3-thiol have been shown to affect cancer cell migration and growth, particularly in melanoma, breast, and pancreatic cancer cells . These effects are mediated through interactions with specific cellular targets, leading to changes in cell behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to metal ions, forming stable complexes that influence enzyme activity and protein function. The thiol group of the compound can also interact with cysteine residues in proteins, leading to enzyme inhibition or activation. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are critical for understanding the compound’s biochemical and pharmacological properties.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors in its biochemical applications. Over time, the compound may undergo degradation, affecting its efficacy and function in biochemical assays. Studies have shown that 1,2,4-triazole-3-thiol derivatives can form stable complexes with metal ions, which may enhance their stability and prolong their activity . Long-term effects on cellular function have also been observed, with some derivatives showing sustained activity in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting cancer cell migration and growth . At higher doses, toxic or adverse effects may occur, highlighting the importance of dosage optimization in preclinical studies. Understanding the threshold effects and potential toxicity of this compound is crucial for its development as a therapeutic agent.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s thiol group can undergo oxidation and reduction reactions, influencing its activity and function in biochemical assays. Additionally, this compound can affect metabolic flux and metabolite levels, contributing to its overall biochemical properties .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments. These interactions influence the compound’s accumulation and distribution, affecting its efficacy and function in biochemical assays .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that this compound exerts its effects at the appropriate sites within the cell, contributing to its overall biochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyl-1H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl hydrazinecarbothioamide with formic acid under reflux conditions . Another approach involves the use of secondary amides and hydrazides, activated by triflic anhydride, followed by microwave-induced cyclodehydration .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions mentioned above for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 5-ethyl-1H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form S-alkylated derivatives.
Cyclization: The compound can undergo cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Cyclization: Acidic or basic conditions, often with heating.
Major Products:
Disulfides: Formed from oxidation.
S-alkylated derivatives: Formed from substitution reactions.
Fused heterocycles: Formed from cyclization reactions.
Scientific Research Applications
Chemistry: 5-ethyl-1H-1,2,4-triazole-3-thiol is used as a building block in organic synthesis to create more complex molecules . It is also employed in the synthesis of luminescent polymers and as a ligand in coordination chemistry .
Biology and Medicine: This compound has shown potential in medicinal chemistry due to its biological activities. It has been studied for its antiviral, anticancer, and antimicrobial properties . The presence of the triazole ring makes it a candidate for drug development targeting various diseases.
Industry: In the industrial sector, this compound is used in the development of corrosion inhibitors for metals . Its ability to form stable complexes with metal ions makes it useful in preventing corrosion in various applications.
Comparison with Similar Compounds
- 1H-1,2,4-triazole-3-thiol
- 4-ethyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol
- 4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness: 5-ethyl-1H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-ethyl-1,2-dihydro-1,2,4-triazole-3-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3S/c1-2-3-5-4(8)7-6-3/h2H2,1H3,(H2,5,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCNMYZGZIKYHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=S)NN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428930 | |
Record name | 5-ethyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7271-45-6 | |
Record name | 5-Ethyl-1,2-dihydro-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7271-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-ethyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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